molecular formula C14H24N2O B2541205 [(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine CAS No. 1284652-66-9

[(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine

Cat. No.: B2541205
CAS No.: 1284652-66-9
M. Wt: 236.359
InChI Key: VEZMMTJJOOSCRB-UHFFFAOYSA-N
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Description

(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a methoxyethyl group, and a phenyl group attached to a central amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or benzene and catalysts like zinc dust to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new amine derivatives with different substituents.

Scientific Research Applications

(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-4-16(9-10-17-3)12-14-7-5-13(6-8-14)11-15-2/h5-8,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZMMTJJOOSCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC)CC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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